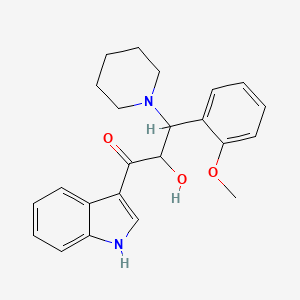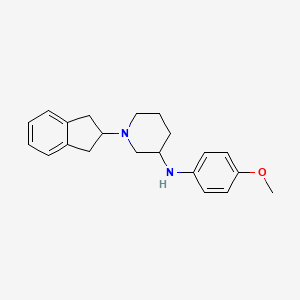
2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone, also known as GR-21, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of monoamine oxidase A (MAO-A) and has been shown to have a number of biochemical and physiological effects.
Mécanisme D'action
2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone is a selective inhibitor of MAO-A, meaning that it specifically targets this enzyme and does not affect other enzymes in the body. By inhibiting MAO-A, 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone can increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which can have a number of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone can have a number of biochemical and physiological effects. For example, it has been shown to increase the levels of serotonin and norepinephrine in the brain, which can have antidepressant and anxiolytic effects. Additionally, 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone has been shown to improve memory and cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone in lab experiments is its selectivity for MAO-A, which allows researchers to specifically target this enzyme without affecting other enzymes in the body. However, there are also some limitations to using 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone, such as its relatively low potency compared to other MAO-A inhibitors.
Orientations Futures
There are a number of future directions for research on 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone. One area of interest is in the development of more potent and selective MAO-A inhibitors based on the structure of 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone, as well as its potential applications in the treatment of psychiatric and neurological disorders.
Méthodes De Synthèse
The synthesis of 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone involves several steps, including the condensation of indole-3-acetaldehyde with 2-methoxybenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 1-piperidinylpropanone to yield 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone.
Applications De Recherche Scientifique
2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(1-piperidinyl)-1-propanone has been studied extensively for its potential applications in scientific research. One of the main areas of interest is in the study of the role of MAO-A in various physiological processes. MAO-A is an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine, and has been implicated in a number of psychiatric and neurological disorders.
Propriétés
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-20-12-6-4-10-17(20)21(25-13-7-2-8-14-25)23(27)22(26)18-15-24-19-11-5-3-9-16(18)19/h3-6,9-12,15,21,23-24,27H,2,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSYEDCLEIARMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(C(=O)C2=CNC3=CC=CC=C32)O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-piperidin-1-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6063361.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6063371.png)

![2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide](/img/structure/B6063387.png)
![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B6063392.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)
![3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B6063412.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6063419.png)
![3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6063446.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)
![N-ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6063462.png)
![N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6063470.png)